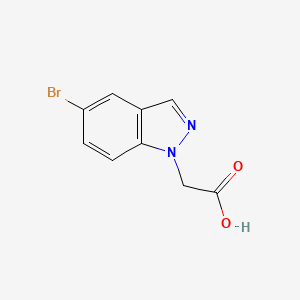![molecular formula C9H11NO2S2 B15302458 N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide](/img/structure/B15302458.png)
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is an organic compound with the molecular formula C10H13NO2S2. This compound features a sulfonamide group attached to an ethene chain, which is further connected to a phenyl ring substituted with a methylsulfanyl group. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide typically involves the reaction of 2-(methylsulfanyl)aniline with ethene sulfonyl chloride under basic conditions. The reaction proceeds as follows:
Starting Materials: 2-(methylsulfanyl)aniline and ethene sulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(methylsulfanyl)aniline is dissolved in an appropriate solvent like dichloromethane, and ethene sulfonyl chloride is added dropwise with stirring. The base is then added to the reaction mixture to facilitate the formation of the sulfonamide bond.
Purification: The product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Scientific Research Applications
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis in microorganisms. This inhibition disrupts the production of nucleotides, leading to the suppression of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(methylsulfanyl)phenyl]methanesulfonamide
- N-[2-(methylsulfanyl)phenyl]ethanesulfonamide
Uniqueness
N-[2-(methylsulfanyl)phenyl]ethene-1-sulfonamide is unique due to the presence of the ethene chain, which imparts distinct chemical reactivity compared to its analogs. The ethene chain allows for additional functionalization and modification, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H11NO2S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
N-(2-methylsulfanylphenyl)ethenesulfonamide |
InChI |
InChI=1S/C9H11NO2S2/c1-3-14(11,12)10-8-6-4-5-7-9(8)13-2/h3-7,10H,1H2,2H3 |
InChI Key |
ONKCWJJGMXZOOD-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1NS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


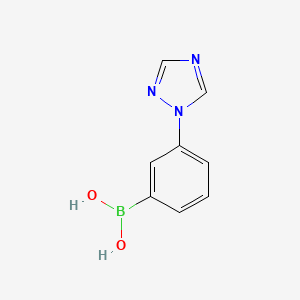
![5-[[(2S)-2-amino-2-phenyl-ethyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15302388.png)
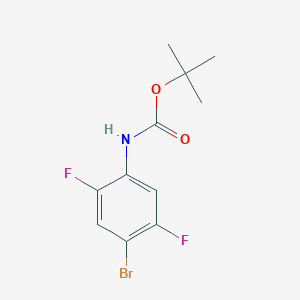
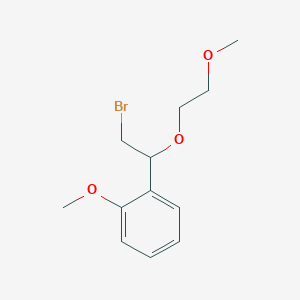
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-hydroxyphenyl)propanoic acid](/img/structure/B15302401.png)
![(2S,4R)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(1,3-thiazol-2-yl)phenyl]methyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B15302411.png)
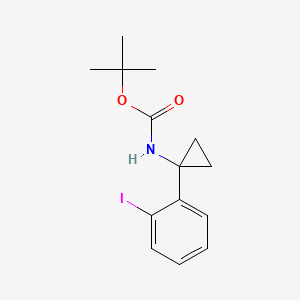
![3-[4-(aminomethyl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione dihydrochloride](/img/structure/B15302416.png)
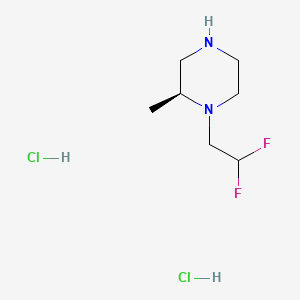

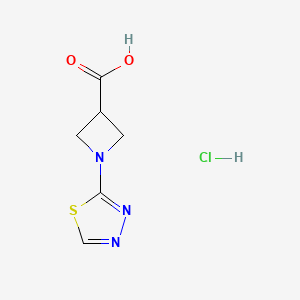
![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)
